2-(Pyrrolidin-2-YL)pyrimidine
Overview
Description
2-(Pyrrolidin-2-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been found to show nanomolar activity against ck1γ and ck1ε . The pyrrolidine ring is a common feature in many biologically active compounds used for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological and pharmaceutical activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds containing a pyrrolidine ring have been found to exhibit diverse types of biological and pharmaceutical activities . For instance, some compounds have shown anti-fibrotic activities, effectively inhibiting the expression of collagen .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Pyrrolidin-2-YL)pyrimidine are largely determined by the pyrrolidine ring. This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule
Cellular Effects
These activities can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The pyrrolidine ring is known to interact with enantioselective proteins, leading to different biological profiles of drug candidates
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another approach involves the Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation .
Industrial Production Methods: Industrial production methods for 2-(Pyrrolidin-2-YL)pyrimidine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-2-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the pyrimidine ring .
Scientific Research Applications
2-(Pyrrolidin-2-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Pyrrolidine-2-one: Known for its antitumor activity.
Pyrrolizine: Used in the synthesis of bioactive molecules.
Pyrrolidine-2,5-dione: Exhibits various biological activities.
Uniqueness: 2-(Pyrrolidin-2-YL)pyrimidine stands out due to its unique combination of the pyrimidine and pyrrolidine rings, which provides a distinct three-dimensional structure and electronic properties. This uniqueness enhances its potential as a versatile scaffold in drug discovery and its ability to interact with a wide range of biological targets .
Properties
IUPAC Name |
2-pyrrolidin-2-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWGTTPYUUGGDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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